8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spiroimidazolidinone derivative characterized by a 1,4,8-triazaspiro[4.5]decane core. The compound features a 3-chloro-4-fluorophenylsulfonyl group at the 8-position and a meta-tolyl (3-methylphenyl) substituent at the 3-position. The spirocyclic architecture is a "privileged structure" in drug discovery, often associated with GPCR modulation and kinase inhibition .
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c1-13-3-2-4-14(11-13)18-19(26)24-20(23-18)7-9-25(10-8-20)29(27,28)15-5-6-17(22)16(21)12-15/h2-6,11-12H,7-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMZCZTYJVHXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural variations among spiroimidazolidinones include substitutions on the sulfonyl group, aryl rings, and modifications to the spirocyclic core. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F, -SO₂) at the 8-position enhance binding to hydrophobic pockets in target proteins .
- Meta-substituted aryl groups (e.g., m-tolyl) optimize steric fit in enzyme active sites compared to para-substituted analogues .
- Hydroxy/methoxy groups (e.g., in spirotetramat metabolites) improve environmental persistence but reduce mammalian toxicity .
Comparison with Analogues :
- Compound 8-(3-CF₃-benzenesulfonyl)-3-(3-MeO-phenyl)-... () uses similar microwave protocols but requires lower temperatures (50°C) due to the electron-deficient sulfonyl group.
- Simplified derivatives (e.g., 3-(4-Me-phenyl)-...) are synthesized via one-pot cyclization, emphasizing cost efficiency over yield .
Pharmacological Profiles
- Target Compound: Predicted to inhibit kinases (e.g., JAK3) due to sulfonyl group interactions with ATP-binding sites. No in vivo data available .
- Compound A (): (5s,8s)-3-(4'-Cl-3'-F-4-Me-biphenyl)-4-hydroxy-8-methoxy-... shows antitumor activity (IC₅₀ = 0.2 µM in breast cancer models) .
- Spirotetramat Metabolites : Used agriculturally; low mammalian toxicity (LD₅₀ >2000 mg/kg) due to rapid glucuronidation .
Therapeutic vs. Agricultural Use : Structural nuances dictate application. Hydroxy/methoxy groups favor environmental stability (pesticides), while sulfonyl/aryl groups enhance target specificity (drugs) .
Physicochemical Properties
- Lipophilicity : Target compound (XLogP ~4.5) is less polar than 8-[3-(CF₃)benzenesulfonyl]-... (XLogP ~3.9) due to chloro/fluoro substituents .
- Solubility : The trifluoromethyl group in ’s compound improves aqueous solubility (68.2 mg/mL vs. 12.4 mg/mL for the target compound) .
- Metabolic Stability : 4-Methylphenyl analogues () exhibit slower hepatic clearance (t₁/₂ = 4.2 hours) compared to sulfonyl derivatives (t₁/₂ = 1.8 hours) .
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